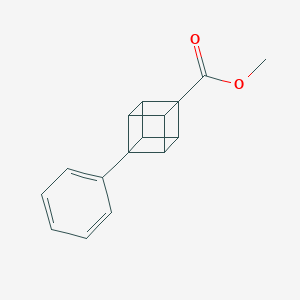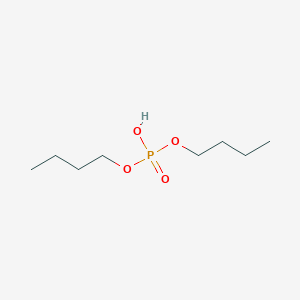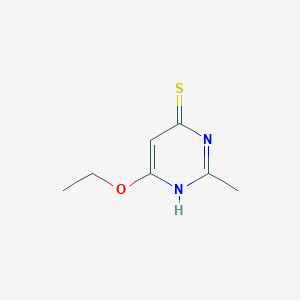
6-Ethoxy-2-methylpyrimidine-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-2-methylpyrimidine-4(1H)-thione, also known as EMPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPT belongs to the class of pyrimidine derivatives and has a molecular formula of C7H10N2OS.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-2-methylpyrimidine-4(1H)-thione is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, thereby inhibiting the growth of microorganisms and cancer cells.
Efectos Bioquímicos Y Fisiológicos
6-Ethoxy-2-methylpyrimidine-4(1H)-thione has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 6-Ethoxy-2-methylpyrimidine-4(1H)-thione has also been studied for its antitumor properties and has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Ethoxy-2-methylpyrimidine-4(1H)-thione has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields. 6-Ethoxy-2-methylpyrimidine-4(1H)-thione is also stable under normal laboratory conditions and can be easily stored. However, one limitation of 6-Ethoxy-2-methylpyrimidine-4(1H)-thione is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-Ethoxy-2-methylpyrimidine-4(1H)-thione. One potential area of study is the development of 6-Ethoxy-2-methylpyrimidine-4(1H)-thione-based metal complexes for use as catalysts in organic synthesis. Another area of research could focus on the use of 6-Ethoxy-2-methylpyrimidine-4(1H)-thione as a corrosion inhibitor in industrial applications. Additionally, further studies could be conducted to explore the potential use of 6-Ethoxy-2-methylpyrimidine-4(1H)-thione as an antitumor agent and its mechanism of action.
Métodos De Síntesis
The synthesis of 6-Ethoxy-2-methylpyrimidine-4(1H)-thione can be achieved through several methods, including the reaction of 2-methylthio-6-ethoxypyrimidine with Lawesson's reagent, which leads to the formation of 6-Ethoxy-2-methylpyrimidine-4(1H)-thione in high yields. Another method involves the reaction of 2-methylthio-6-ethoxypyrimidine with sulfur monochloride, followed by the addition of sodium hydroxide, which results in the formation of 6-Ethoxy-2-methylpyrimidine-4(1H)-thione.
Aplicaciones Científicas De Investigación
6-Ethoxy-2-methylpyrimidine-4(1H)-thione has found various applications in scientific research. It has been reported to possess antimicrobial, antiviral, and antitumor properties. 6-Ethoxy-2-methylpyrimidine-4(1H)-thione has also been studied for its potential use as a corrosion inhibitor and as a ligand for the synthesis of metal complexes.
Propiedades
Número CAS |
119224-79-2 |
|---|---|
Nombre del producto |
6-Ethoxy-2-methylpyrimidine-4(1H)-thione |
Fórmula molecular |
C7H10N2OS |
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
6-ethoxy-2-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C7H10N2OS/c1-3-10-6-4-7(11)9-5(2)8-6/h4H,3H2,1-2H3,(H,8,9,11) |
Clave InChI |
AHJZOYKDHHLRNH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=S)N=C(N1)C |
SMILES canónico |
CCOC1=CC(=S)N=C(N1)C |
Sinónimos |
4(1H)-Pyrimidinethione, 6-ethoxy-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



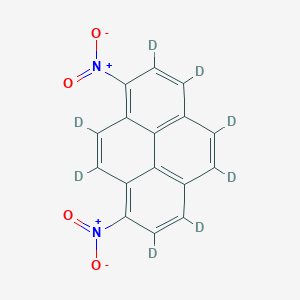
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
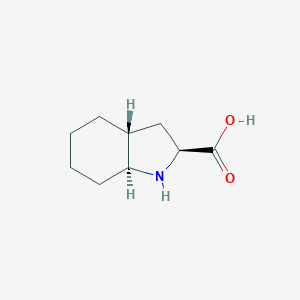
![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)
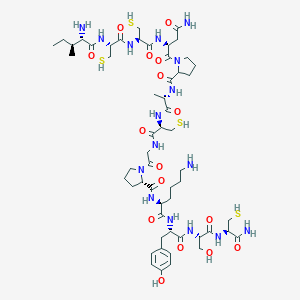
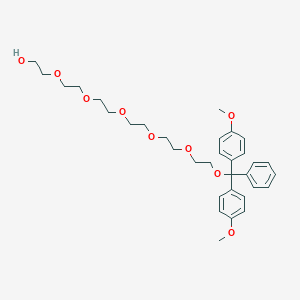
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)
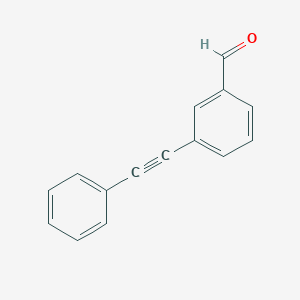
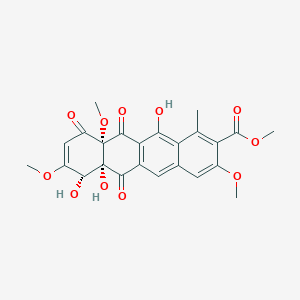
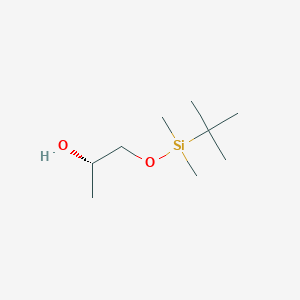
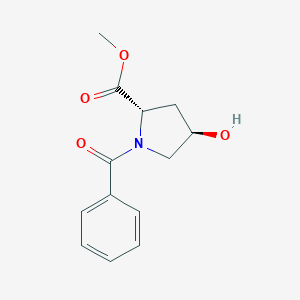
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)
